molecular formula C15H18F2O B14257023 1-Ethoxy-2,3-difluoro-4-(4-methylidenecyclohexyl)benzene CAS No. 378184-82-8

1-Ethoxy-2,3-difluoro-4-(4-methylidenecyclohexyl)benzene

Katalognummer: B14257023
CAS-Nummer: 378184-82-8
Molekulargewicht: 252.30 g/mol
InChI-Schlüssel: VLPKBKWSGXBTKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethoxy-2,3-difluoro-4-(4-methylidenecyclohexyl)benzene is a chemical compound known for its unique structural properties and applications.

Vorbereitungsmethoden

The synthesis of 1-Ethoxy-2,3-difluoro-4-(4-methylidenecyclohexyl)benzene involves several steps. One common method includes the reaction of 1-ethoxy-2,3-difluorobenzene with 4-methylidenecyclohexyl bromide under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the desired product .

Industrial production methods often involve continuous synthesis techniques using microreactor systems. These systems allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

1-Ethoxy-2,3-difluoro-4-(4-methylidenecyclohexyl)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

1-Ethoxy-2,3-difluoro-4-(4-methylidenecyclohexyl)benzene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Ethoxy-2,3-difluoro-4-(4-methylidenecyclohexyl)benzene involves its interaction with various molecular targets. In liquid crystal applications, its unique structure allows it to align in specific orientations under an electric field, which is crucial for the functioning of LCDs. The molecular pathways involved include the interaction with other liquid crystal molecules, leading to the formation of ordered structures .

Vergleich Mit ähnlichen Verbindungen

1-Ethoxy-2,3-difluoro-4-(4-methylidenecyclohexyl)benzene can be compared with other similar compounds such as:

    1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene: This compound has a similar structure but with a propyl group instead of a methylidene group.

    1-Ethoxy-2,3-difluoro-4-iodobenzene: This compound has an iodine atom instead of the cyclohexyl group.

The uniqueness of this compound lies in its specific structural arrangement, which provides distinct liquid crystal properties and makes it suitable for high-tech applications.

Eigenschaften

CAS-Nummer

378184-82-8

Molekularformel

C15H18F2O

Molekulargewicht

252.30 g/mol

IUPAC-Name

1-ethoxy-2,3-difluoro-4-(4-methylidenecyclohexyl)benzene

InChI

InChI=1S/C15H18F2O/c1-3-18-13-9-8-12(14(16)15(13)17)11-6-4-10(2)5-7-11/h8-9,11H,2-7H2,1H3

InChI-Schlüssel

VLPKBKWSGXBTKC-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C(=C(C=C1)C2CCC(=C)CC2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.